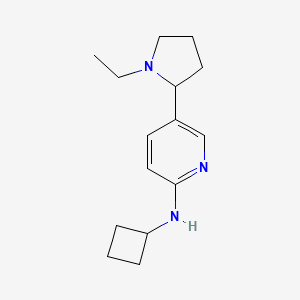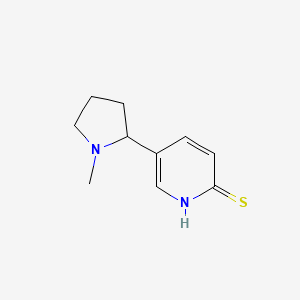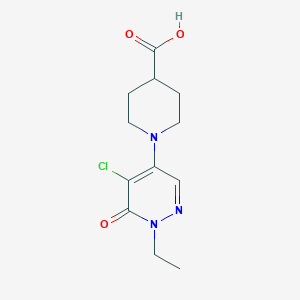![molecular formula C17H18N2O2 B11813885 2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B11813885.png)
2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(1-(4-méthoxyphénoxy)propyl)-1H-benzo[d]imidazole est un composé appartenant à la classe des dérivés du benzimidazole. Les benzimidazoles sont connus pour leur large éventail d'activités biologiques et d'applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(1-(4-méthoxyphénoxy)propyl)-1H-benzo[d]imidazole implique généralement la réaction du 4-méthoxyphénol avec le 1-bromo-3-chloropropane pour former le 1-(4-méthoxyphénoxy)propane. Cet intermédiaire est ensuite mis à réagir avec l'o-phénylènediamine en milieu acide pour donner le produit final. Les conditions de réaction impliquent souvent l'utilisation de solvants comme l'éthanol ou l'acétonitrile et de catalyseurs tels que l'acide chlorhydrique ou l'acide sulfurique .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé peut être optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées comme la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(1-(4-méthoxyphénoxy)propyl)-1H-benzo[d]imidazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : Le cycle benzimidazole peut subir des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Réactifs comme l'hydrogène gazeux avec du palladium sur carbone (Pd/C) ou du borohydrure de sodium.
Substitution : Réactifs comme le brome ou le chlore en présence d'un catalyseur acide de Lewis.
Principaux produits
Oxydation : Formation de 2-(1-(4-hydroxyphénoxy)propyl)-1H-benzo[d]imidazole.
Réduction : Formation de 2-(1-(4-aminophénoxy)propyl)-1H-benzo[d]imidazole.
Substitution : Formation de dérivés halogénés du cycle benzimidazole.
Applications de la recherche scientifique
Le 2-(1-(4-méthoxyphénoxy)propyl)-1H-benzo[d]imidazole a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur des récepteurs.
Médecine : Enquête sur ses effets thérapeutiques potentiels, notamment les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-(1-(4-méthoxyphénoxy)propyl)-1H-benzo[d]imidazole implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif d'une enzyme, inhibant son activité, ou il peut moduler la fonction des récepteurs en se liant aux sites des récepteurs. Ces interactions peuvent entraîner divers effets biologiques, tels que l'inhibition de la prolifération cellulaire ou l'induction de l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(1-(4-hydroxyphénoxy)propyl)-1H-benzo[d]imidazole
- 2-(1-(4-aminophénoxy)propyl)-1H-benzo[d]imidazole
- 1-butyl-5-chloro-2-propyl-1H-imidazole
Unicité
Le 2-(1-(4-méthoxyphénoxy)propyl)-1H-benzo[d]imidazole est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe méthoxy améliore sa lipophilie, améliorant potentiellement sa capacité à traverser les membranes cellulaires et à interagir avec des cibles intracellulaires .
Propriétés
Formule moléculaire |
C17H18N2O2 |
|---|---|
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
2-[1-(4-methoxyphenoxy)propyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O2/c1-3-16(21-13-10-8-12(20-2)9-11-13)17-18-14-6-4-5-7-15(14)19-17/h4-11,16H,3H2,1-2H3,(H,18,19) |
Clé InChI |
IEOURPDOMGDUNV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=NC2=CC=CC=C2N1)OC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(tert-Butyl)-6-nitrobenzo[d]oxazole](/img/structure/B11813819.png)










